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Compound of Interest

Compound Name: tert-Butyl 3-methyl-4-nitrobenzoate

CAS No.: 147290-67-3

Cat. No.: B127869

Get Quote

CAS: 147290-67-3 | Molecular Formula: C₁₂H₁₅NO₄ | MW: 237.25 g/mol

Abstract & Strategic Value
In the landscape of modern medicinal chemistry, tert-Butyl 3-methyl-4-nitrobenzoate serves

as a high-value "linchpin" scaffold, particularly in the development of kinase inhibitors (e.g.,

FabI, Abl kinase) and angiotensin II receptor antagonists. Its structural utility is derived from its

three orthogonal reactive vectors:

The tert-Butyl Ester (C-1): A robust carboxylate masking group that survives basic,

nucleophilic, and reductive conditions, allowing for late-stage acidolytic deprotection.

The Nitro Group (C-4): A latent aniline precursor that facilitates amide coupling or

heterocycle formation (e.g., benzimidazoles, quinazolines).

The ortho-Methyl Group (C-3): A benzylic handle primed for radical functionalization or

condensation reactions (e.g., indole synthesis).
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This guide details the specific protocols for manipulating these vectors, grounded in the

synthesis of bioactive small molecules.

Strategic Synthetic Divergence
The following diagram illustrates the "Hub-and-Spoke" utility of this intermediate, showing how

it grants access to distinct chemical spaces without protecting group interference.
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Figure 1: Divergent synthetic pathways accessible from the tert-butyl 3-methyl-4-
nitrobenzoate core.

Detailed Experimental Protocols
Module A: Synthesis of the Scaffold
While the methyl ester is common, the tert-butyl ester is critical when the target molecule

requires subsequent saponification of other esters or stability against nucleophiles. The

following method uses benzenesulfonyl chloride to activate the acid in situ, avoiding the harsh

conditions of isobutylene gas.

Protocol 1: Mixed Anhydride Esterification Adapted from Miller et al. (J. Med. Chem. 2002) [1]

[1]
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Reagents:

3-methyl-4-nitrobenzoic acid (1.0 eq)

Benzenesulfonyl chloride (1.0 eq)

tert-Butanol (1.0 eq)

Pyridine (Solvent/Base)

Step-by-Step:

Activation: Dissolve 3-methyl-4-nitrobenzoic acid (e.g., 18.1 g, 100 mmol) in pyridine

(approx. 5–10 volumes) at room temperature.

Addition: Add benzenesulfonyl chloride (12.8 mL, 100 mmol) in one portion. Stir for 10–15

minutes to form the mixed anhydride intermediate.

Esterification: Add anhydrous tert-butanol (9.4 mL, 100 mmol) dropwise.

Reaction: Stir the mixture at room temperature for 1 hour.

Workup: Pour the resulting suspension into ice-water (400 mL) under vigorous stirring.

Isolation: Filter the light-yellow precipitate through a sintered glass funnel. Wash the cake

copiously with water to remove pyridine salts.

Purification: Dissolve the solid in toluene, dry over MgSO₄, and concentrate.

Typical Yield: 85–95%

Appearance: Yellow solid.[1][2][3]

Module B: Benzylic Functionalization (The "Solubility
Vector")
The methyl group at the 3-position is deactivated by the nitro group but remains susceptible to

radical bromination. This is the primary route to introducing solubilizing amines (e.g.,
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piperazines, morpholines) common in kinase inhibitors.

Protocol 2: Wohl-Ziegler Bromination Context: Synthesis of FabI Inhibitors [1, 2]

Reagents:

tert-Butyl 3-methyl-4-nitrobenzoate (1.0 eq)

N-Bromosuccinimide (NBS) (1.1 eq)

Benzoyl Peroxide (BPO) (0.1 eq) or AIBN

CCl₄ or Trifluoromethylbenzene (Solvent)

Step-by-Step:

Setup: Dissolve the ester in CCl₄ (0.2 M concentration). Add NBS and the radical initiator

(BPO).

Initiation: Heat to reflux (approx. 80°C) under a nitrogen atmosphere. Irradiate with a 150W

tungsten lamp if initiation is sluggish.

Monitoring: Monitor by TLC (Hexane/EtOAc) for the disappearance of starting material.

Reaction time is typically 4–12 hours.

Workup: Cool to 0°C to precipitate succinimide. Filter and concentrate the filtrate.[4][5]

Critical Note: The product, tert-butyl 3-(bromomethyl)-4-nitrobenzoate, is unstable on silica

gel. Do not purify. Use the crude oil immediately for the next nucleophilic substitution (e.g.,

with methylamine or piperazine).

Module C: Nitro Reduction & Cyclization
Reduction of the nitro group yields the aniline, which is the precursor for benzamide

"warheads" or fusion into benzimidazoles.

Protocol 3: Chemoselective Reduction Preserving the tert-butyl ester and benzylic halides (if

present).

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b127869/docs?utm_src=pdf-body#technical-application-note-synthetic-versatility-of-tert-butyl-3-methyl-4-nitrobenzoate
https://www.rsc.org/suppdata/cc/c4/c4cc09003a/c4cc09003a1.pdf
https://eureka.patsnap.com/patent-CN113480433A
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b127869?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reagents:

Substrate (Nitro compound)[1][2][3][5][6][7]

Iron powder (5.0 eq)

Ammonium Chloride (NH₄Cl) (5.0 eq)

Ethanol/Water (4:1 ratio)

Step-by-Step:

Suspension: Suspend the nitro compound in EtOH/H₂O.

Addition: Add Fe powder and solid NH₄Cl.

Reaction: Heat to 70°C with vigorous stirring for 2–4 hours.

Note: This method is superior to catalytic hydrogenation (H₂/Pd) if the molecule contains

benzylic amines or halides that might undergo hydrogenolysis.

Workup: Filter hot through Celite to remove iron oxides. Concentrate the filtrate.

Extraction: Partition between EtOAc and NaHCO₃ (sat). Dry organic layer over Na₂SO₄.[2][3]

Analytical Data Summary
Property Value / Characteristic Note

Physical State Light yellow solid
Low melting point (approx. 60–

70°C)

¹H NMR (CDCl₃)
δ 1.60 (s, 9H, t-Bu), 2.65 (s,

3H, Ar-CH₃)

Distinct t-butyl singlet at ~1.6

ppm

Solubility
Soluble in DCM, EtOAc,

Toluene
Insoluble in water

Stability
Stable to weak bases

(NaHCO₃, Et₃N)

Labile to TFA, HCl, Lewis

Acids
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Workflow Visualization: Kinase Inhibitor Synthesis
The following diagram details the specific application of this scaffold in synthesizing FabI

inhibitors, highlighting the order of operations that makes the tert-butyl group essential.
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Figure 2: Step-wise synthesis of aminopyridine-based inhibitors using the tert-butyl scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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